molecular formula C8H9ClN2O2 B2702999 Ethyl 2-(2-chloropyrimidin-4-yl)acetate CAS No. 1251863-78-1

Ethyl 2-(2-chloropyrimidin-4-yl)acetate

Cat. No.: B2702999
CAS No.: 1251863-78-1
M. Wt: 200.62
InChI Key: LZSUZWFHRUMARJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyrimidin-4-yl)acetate (CAS: 917025-00-4) is a pyrimidine derivative characterized by a chlorinated pyrimidine ring linked to an ethyl acetate group. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol . This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination polymers due to its reactive chlorine atom and ester functionality. Its structural flexibility allows for diverse modifications, making it valuable in heterocyclic chemistry and drug discovery.

Properties

IUPAC Name

ethyl 2-(2-chloropyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSUZWFHRUMARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloropyrimidin-4-yl)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction between 2-chloropyrimidine and ethyl acetoacetate. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Features

The position of chlorine and ester groups on the pyrimidine ring significantly influences physicochemical properties and reactivity. Below is a comparative analysis of Ethyl 2-(2-chloropyrimidin-4-yl)acetate and its analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Position Key Features
This compound C₈H₉ClN₂O₂ 200.62 2-position Ester at C4; reactive Cl for nucleophilic substitution
Ethyl 2-(4-chloropyrimidin-5-yl)acetate C₈H₉ClN₂O₂ 200.62 4-position Cl at C4 alters electronic distribution, affecting reactivity
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate C₁₄H₁₂Cl₂N₂O₂ 311.16 6-position Additional 4-Cl-phenyl group enhances steric bulk and lipophilicity
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate C₁₃H₁₁ClN₂O₂ 262.69 2-position Benzoyl ester introduces aromaticity; stabilizes π-π stacking
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate C₁₃H₁₃N₃O₂S 283.33 N/A Thioether linkage enhances metal coordination potential

Physicochemical and Crystallographic Properties

  • Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (a benzofuran analog) exhibits π-π interactions (3.814 Å spacing) and weak C–H⋯O hydrogen bonds, stabilizing its lattice . In contrast, Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate forms intermolecular C–H⋯O bonds (2.5–2.7 Å) due to its thioether and pyridine moieties .
  • Solubility : The introduction of a 4-chlorophenyl group (e.g., in Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate) reduces water solubility but enhances lipid membrane permeability .

Key Research Findings

Synthetic Versatility : this compound’s chlorine atom facilitates diverse functionalizations, including amination, alkoxylation, and metal-catalyzed cross-couplings .

Structural Influence on Bioactivity : Adding a 4-chlorophenyl group (as in ) increases steric hindrance, altering binding affinities in drug-target interactions.

Crystallographic Stability : Weak hydrogen bonds and π-π interactions dominate the solid-state stability of ester-containing pyrimidines, as seen in .

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